molecular formula C18H13ClN4O3S2 B2662565 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 847403-63-8

2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2662565
CAS No.: 847403-63-8
M. Wt: 432.9
InChI Key: PWKPTVXKTWEFFO-UHFFFAOYSA-N
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Description

The compound 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-based derivative with a complex substitution pattern. Its structure comprises:

  • A 1,2,4-triazole core substituted at position 4 with a 3-chlorophenyl group and at position 5 with a 2-oxo-2,3-dihydrobenzothiazole methyl group.
  • A sulfanyl acetic acid moiety at position 3 of the triazole ring.

This design combines pharmacophores known for diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S2/c19-11-4-3-5-12(8-11)23-15(20-21-17(23)27-10-16(24)25)9-22-13-6-1-2-7-14(13)28-18(22)26/h1-8H,9-10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKPTVXKTWEFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC(=CC=C4)Cl)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the triazole ring, followed by the introduction of the benzothiazole moiety and the chlorophenyl group. The final step involves the formation of the sulfanyl acetic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Industrial Production

In industrial settings, large-scale batch reactors are utilized to maintain precise control over reaction conditions such as temperature and pressure. Automation plays a critical role in optimizing these processes.

Chemistry

Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing more intricate organic structures. Its unique functional groups allow for further derivatization and modification.

Biology

Antimicrobial Properties : Research has indicated that 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibits significant antimicrobial activity against various pathogens. Studies demonstrate its effectiveness in inhibiting bacterial growth, which could lead to new antibiotic developments .

Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific molecular pathways. Investigations into its mechanism of action reveal interactions with cellular targets that promote cell death in malignant cells .

Medicine

Therapeutic Applications : The compound is being explored for its potential therapeutic effects in treating diseases such as diabetes and certain cancers. Its ability to modulate biological pathways makes it a candidate for drug development .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 2Anticancer MechanismInduced apoptosis in breast cancer cell lines through caspase activation .
Study 3Synthesis OptimizationImproved yields of the synthesis process by employing microwave-assisted techniques .

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

The compound 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic molecule that incorporates several pharmacologically relevant scaffolds. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a triazole ring and a sulfanyl acetic acid group. This structural configuration suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Key Structural Features:

  • Benzothiazole : Known for its bioactivity, particularly in antimicrobial and anticancer applications.
  • Triazole Ring : Exhibits diverse pharmacological activities including antifungal and antibacterial properties.
  • Sulfanyl Group : Enhances the reactivity of the compound and may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and triazole exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole nucleus have been shown to inhibit various bacteria and fungi effectively.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus16–22
Candida albicans16–22
Escherichia coli20–25

The compound's structure suggests that it may act as a potent inhibitor against these pathogens due to the presence of the triazole ring which has shown high activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro studies have demonstrated that compounds similar to our target compound can inhibit the growth of various cancer cell lines.

Cancer Cell Line IC50 (µM) Reference
Cervical Cancer (SiSo)12.5
Bladder Cancer (RT-112)15.0

These findings indicate that modifications on the triazole scaffold can lead to enhanced cytotoxicity against specific cancer types.

Anti-inflammatory Activity

Compounds featuring benzothiazole and triazole structures have also been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2.

Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of benzothiazole revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds contained electron-withdrawing groups which enhanced their efficacy.

Study 2: Anticancer Activity

A series of triazole derivatives were evaluated for their anticancer properties against various human cancer cell lines. The results indicated that certain substitutions on the triazole ring significantly increased their potency, particularly against cervical and bladder cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituents on the triazole ring and the nature of the appended functional groups. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Triazole Positions 4 and 5) Functional Group at Position 3 Molecular Formula Molecular Weight Key References
Target Compound 4: 3-chlorophenyl; 5: benzothiazolone methyl Sulfanyl acetic acid C₁₈H₁₄ClN₃O₃S₂ 435.91 g/mol
2-{[4-(3-Chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 4: 3-chlorophenyl; 5: isopropyl Sulfanyl acetic acid C₁₃H₁₄ClN₃O₂S 311.79 g/mol
{[5-(3-Chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 4: phenyl; 5: 3-chlorobenzothiophene Sulfanyl acetic acid C₁₈H₁₂ClN₃O₂S₂ 425.89 g/mol
2-{[4-Allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4: allyl; 5: 3-chloroanilino methyl Sulfanyl acetamide C₂₁H₂₁ClN₄O₂S 428.94 g/mol
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide 4: 4-chlorophenyl; 5: 4-methoxyphenyl Sulfanyl acetamide C₂₉H₂₃ClN₄O₂S₂ 573.10 g/mol
Key Observations:
  • Polarity and Solubility : The target compound’s carboxylic acid group enhances water solubility compared to acetamide derivatives (e.g., compounds in ).
  • Bioactivity : Acetamide derivatives (e.g., ) often exhibit enhanced membrane permeability due to reduced ionization at physiological pH, whereas the carboxylic acid in the target compound may favor ionic interactions with enzymes or receptors .

Pharmacological and Biochemical Insights

Anti-Inflammatory and Analgesic Potential
  • The target compound’s benzothiazolone group may synergize with the triazole core to inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, analogous to benzothiazole-containing NSAIDs .
Antimicrobial and Antifungal Activity
  • Triazole-thioether derivatives with 4-chlorophenyl substituents (e.g., ) show broad-spectrum antimicrobial activity. The target compound’s 3-chlorophenyl group may enhance Gram-positive bacterial inhibition due to increased lipophilicity .
  • The benzothiazolone moiety in the target compound could disrupt fungal membrane integrity, as seen in related benzothiazole antifungals .

Crystallographic and Conformational Analysis

  • SHELX and ORTEP-3 software () have been used to resolve crystal structures of triazole derivatives, revealing planar triazole rings and substituent-dependent torsion angles. For example:
    • The compound 2-[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide exhibits a dihedral angle of 85.2° between the triazole and furan rings, influencing its binding mode .
    • The target compound’s benzothiazolone methyl group may adopt a conformation perpendicular to the triazole ring, optimizing hydrophobic interactions .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with functionalized triazole precursors. For example, the thioacetic acid moiety is introduced via nucleophilic substitution using mercaptoacetic acid derivatives under reflux in anhydrous ethanol. Reaction monitoring via TLC (e.g., chloroform:methanol 7:3 ratio) ensures intermediate purity . Optimization of substituent positions (e.g., 3-chlorophenyl vs. methoxy groups) requires careful control of stoichiometry and temperature to avoid side reactions . Yield improvements (up to 70–85%) are achieved by using hydrazine hydrate as a cyclizing agent .

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

X-ray crystallography is the gold standard for resolving structural ambiguities, particularly for confirming the triazole-thioacetic acid linkage and benzothiazolone orientation . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent integration (e.g., chlorophenyl protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Elemental Analysis : Acceptable C, H, N, S deviations (±0.4%) confirm purity .

Q. What preliminary biological activities have been reported, and what assay protocols are commonly used?

Antimicrobial and antifungal activities are frequently assessed using:

  • Agar Diffusion : Zone of inhibition against Staphylococcus aureus and Candida albicans .
  • MIC Determination : Broth microdilution (MIC values range: 8–64 µg/mL) .
  • Enzyme Inhibition : Triazole derivatives target fungal lanosterol 14α-demethylase (CYP51), measured via spectrophotometric NADPH depletion .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-311++G** level) predict transition states and activation energies for key steps like thioether bond formation. Machine learning models trained on reaction databases (e.g., PubChem) suggest optimal solvents (e.g., DMF vs. ethanol) and catalysts (e.g., K2 _2CO3 _3) . ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40% .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in MIC values often arise from structural analogs with subtle substituent differences. For example:

  • 3-Chlorophenyl vs. 4-Methoxyphenyl : The electron-withdrawing Cl group enhances membrane penetration but reduces solubility, leading to variable MICs .
  • Benzothiazolone Position : Methylation at the 2-oxo position increases metabolic stability but may reduce target binding . Meta-analyses using multivariate regression (e.g., Hansch parameters) clarify structure-activity relationships .

Q. How is the compound’s stability assessed under varying conditions, and what degradation products form?

Accelerated stability studies (40°C/75% RH for 6 months) reveal:

  • Oxidative Degradation : Sulfoxide formation via H2 _2O2_2-mediated oxidation .
  • Photodegradation : Benzothiazolone ring cleavage under UV light (λ = 254 nm) . HPLC-PDA at 230 nm monitors degradation kinetics (t90_{90} = 12 weeks under ambient light) .

Q. What structure-activity relationship (SAR) studies exist, and how do substituents modulate activity?

Key SAR findings include:

  • Triazole Core : N4-substitution with hydrophobic groups (e.g., cycloheptyl) enhances antifungal activity by 3-fold .
  • Thioacetic Acid Linker : Replacing sulfur with oxygen reduces activity, highlighting the critical role of the thioether bond .
  • Chlorophenyl vs. Benzothiazolone : Synergistic effects between the two groups improve CYP51 binding (ΔG = -9.2 kcal/mol via docking) .

Q. How do advanced spectroscopic methods resolve structural ambiguities in analogs?

  • 2D NMR (HSQC, HMBC) : Assigns coupling between triazole C3-H and benzothiazolone carbonyl .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms sulfur oxidation states in degradation products .
  • Dynamic NMR : Detects rotational barriers in hindered triazole-benzothiazolone conformers .

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